![molecular formula C10H9N5 B063244 1H-Benzimidazol-6-amine, N-1H-imidazol-2-yl- CAS No. 185312-13-4](/img/structure/B63244.png)
1H-Benzimidazol-6-amine, N-1H-imidazol-2-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazol-6-amine, N-1H-imidazol-2-yl- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been found to exhibit certain biochemical and physiological effects, which have led to its investigation as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazol-6-amine, N-1H-imidazol-2-yl- is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. This inhibition leads to the induction of apoptosis in cancer cells, which is thought to be the mechanism behind its potential anticancer effects.
Biochemical and Physiological Effects:
Studies have shown that 1H-Benzimidazol-6-amine, N-1H-imidazol-2-yl- has certain biochemical and physiological effects. It has been found to exhibit antioxidant properties, which could potentially be useful in the treatment of oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1H-Benzimidazol-6-amine, N-1H-imidazol-2-yl- in lab experiments is its relatively simple synthesis method. Additionally, it has been found to exhibit promising anticancer effects, which could potentially lead to the development of new cancer treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1H-Benzimidazol-6-amine, N-1H-imidazol-2-yl-. One area of research could be the development of new anticancer treatments based on this compound. Additionally, further investigation into its antioxidant and anti-inflammatory properties could potentially lead to the development of new treatments for oxidative stress-related and inflammatory diseases. Another area of research could be the investigation of its potential toxicity and safety profile, which could be important for determining its potential clinical applications.
In conclusion, 1H-Benzimidazol-6-amine, N-1H-imidazol-2-yl- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been found to exhibit promising anticancer effects, as well as antioxidant and anti-inflammatory properties. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
The synthesis of 1H-Benzimidazol-6-amine, N-1H-imidazol-2-yl- involves the reaction of 1,2-diaminobenzene with imidazole in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazol-6-amine, N-1H-imidazol-2-yl- has been investigated for its potential applications in various fields of scientific research. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that this compound has the ability to induce apoptosis (programmed cell death) in cancer cells, which could potentially lead to the development of new cancer treatments.
Eigenschaften
CAS-Nummer |
185312-13-4 |
---|---|
Produktname |
1H-Benzimidazol-6-amine, N-1H-imidazol-2-yl- |
Molekularformel |
C10H9N5 |
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
N-(1H-imidazol-2-yl)-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C10H9N5/c1-2-8-9(14-6-13-8)5-7(1)15-10-11-3-4-12-10/h1-6H,(H,13,14)(H2,11,12,15) |
InChI-Schlüssel |
NFSIDEIKDWWMOX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NC3=NC=CN3)NC=N2 |
Kanonische SMILES |
C1=CC2=C(C=C1NC3=NC=CN3)NC=N2 |
Synonyme |
1H-Benzimidazol-5-amine,N-1H-imidazol-2-yl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.